1-(3-Fluoro-6-methoxyphenyl)-2-butanol
Description
1-(3-Fluoro-6-methoxyphenyl)-2-butanol is a secondary alcohol featuring a substituted phenyl group attached to the first carbon of a 2-butanol backbone. The phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 6-position.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-10(13)7-8-6-9(12)4-5-11(8)14-2/h4-6,10,13H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVQNIMKPCOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=CC(=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-6-methoxyphenyl)-2-butanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and butanol.
Reaction Conditions: The key step involves the reduction of 3-fluoro-6-methoxybenzaldehyde using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-(3-Fluoro-6-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-6-methoxyphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-6-methoxyphenyl)-2-butanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2-(3-Fluoro-6-methoxyphenyl)-2-butanol
A positional isomer, 2-(3-Fluoro-6-methoxyphenyl)-2-butanol, differs only in the attachment site of the aryl group (2-position vs. 1-position on the butanol chain). Key comparisons include:
Tertiary alcohols like this isomer may exhibit reduced reactivity in esterification or oxidation compared to secondary alcohols .
Functional Analog: Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)
Bitertanol (CAS 55179-31-2), a fungicidal agent, shares the 2-butanol backbone but incorporates a biphenylyloxy group and a triazole ring. Key differences include:
| Property | This compound | Bitertanol |
|---|---|---|
| Substituents | 3-F, 6-OCH₃ phenyl | 4-Biphenylyloxy, triazole |
| Bioactivity | Unstudied | Antifungal |
| Molecular Weight | ~212 g/mol (estimated) | 337.4 g/mol |
Bitertanol’s triazole group enhances antifungal activity, a feature absent in the target compound. The biphenylyloxy group increases hydrophobicity, likely improving membrane penetration in agricultural applications .
Substituent Effects: 2-Fluorophenol and 2-Methoxyethanol
The fluorine and methoxy substituents on the phenyl ring influence electronic and solubility properties:
In this compound, the electron-withdrawing fluorine may activate the ring for electrophilic substitution, while the methoxy group balances solubility and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
